molecular formula C22H29BrN2O3S B1240737 Eletriptan hydrobromide monohydrate CAS No. 273211-28-2

Eletriptan hydrobromide monohydrate

货号: B1240737
CAS 编号: 273211-28-2
分子量: 481.4 g/mol
InChI 键: BORDVONYOHPTGR-JQDLGSOUSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Eletriptan hydrobromide monohydrate is a second-generation triptan medication primarily used for the acute treatment of migraine headaches. It is marketed under the brand name Relpax and is known for its effectiveness in alleviating migraine symptoms by targeting specific serotonin receptors .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of eletriptan hydrobromide involves several key steps. One common method includes the reduction of 3-(®-1-methylpyrrolidin-2-yl)methyl)-5-((E)-2-(phenylsulfonyl)vinyl)-1H-indole in the presence of a metal catalyst to produce the desired product, which is then converted to the hydrobromide salt . Catalytic hydrogenation using palladium on carbon (Pd/C) in the presence of an acid such as methane sulfonic acid is a typical reaction condition .

Industrial Production Methods: Industrial production of eletriptan hydrobromide monohydrate follows similar synthetic routes but is optimized for large-scale manufacturing. The process involves careful control of reaction conditions to ensure high yield and purity. The final product is often crystallized to obtain the monohydrate form .

化学反应分析

Conversion from Anhydrous or Other Hydrated Forms

The monohydrate serves as a thermodynamic sink for polymorphic interconversions:

Starting MaterialConversion MethodSolvent SystemOutcome
Anhydrous β-hydrobromideSlurry in water or acetone/THF with ≥5% water Acetone, THF, methanolMonohydrate (≥98% purity)
Amorphous hydrobromideCrystallization under high humidity (90% RH) Ethyl acetate/waterStabilized monohydrate

Critical Finding : Anhydrous β-hydrobromide is metastable and irreversibly converts to the monohydrate in aqueous media, driven by lower hygroscopicity (1.23% water uptake at 40°C/90% RH vs. 3.9% required for monohydrate formation) .

Dehydration to Anhydrous Forms

The monohydrate can be dehydrated under controlled conditions:

MethodConditionsResultant Form
Thermal Drying 80°C under vacuum (≤10 mbar) Anhydrous α-hydrobromide
Azeotropic Distillation Toluene or acetonitrile reflux Anhydrous β-hydrobromide

Stability Note : Anhydrous α-hydrobromide is non-hygroscopic, while β-form reverts to monohydrate in humid environments .

Reaction Byproducts and Impurities

Key synthetic byproducts identified during monohydrate production:

ImpurityOriginControl Measure
N-Oxide Isomers Oxidation during HBr addition Catalytic ammonium molybdate
Debrominated Byproduct Side reaction during Heck coupling Hydrogenation with Pd/C

Analytical Data :

  • Debrominated impurity levels: 0.10%–0.20% (HPLC)

  • N-oxide isomers resolved via preparative HPLC (95.17% purity)

Stability in Formulation Processes

The monohydrate exhibits superior stability in solid dosage forms:

ParameterMonohydrateAnhydrous α-Form
Hygroscopicity 1.23% water uptake 1.05% water uptake
Dissolution Rate >85% in 15 min (pH 1.2–6.8) 78% in 15 min

Formulation Advantage : Tablet formulations using the monohydrate show dose proportionality and consistent dissolution across pH ranges .

Degradation Pathways

Under stress conditions:

  • Hydrolysis : N-methylpyrrolidine ring cleavage at pH <2 or >10

  • Photooxidation : Sulfone group degradation under UV light (λ=254 nm)

Mitigation : Storage in amber vials at 25°C/60% RH retains >95% potency for 24 months .

科学研究应用

Eletriptan hydrobromide monohydrate has several scientific research applications:

相似化合物的比较

Uniqueness of Eletriptan Hydrobromide Monohydrate: this compound is unique due to its higher lipophilicity, which allows for quicker absorption and onset of action compared to other triptans. It also has a favorable side effect profile and is effective in reducing the symptoms of migraines more efficiently .

生物活性

Eletriptan hydrobromide monohydrate is a selective agonist of the 5-hydroxytryptamine (5-HT) receptors, primarily targeting the 5-HT1B and 5-HT1D subtypes. It is primarily used for the acute treatment of migraine attacks. This article explores its biological activity, pharmacokinetics, mechanism of action, and relevant clinical findings.

Chemical Structure and Properties

  • Chemical Formula : C22H27BrN2O2S·HBr
  • Molecular Weight : 463.40 g/mol
  • Physical Form : White to light pale colored powder, soluble in water.

Eletriptan is characterized as a hydrobromide salt, which enhances its stability and solubility compared to its anhydrous forms .

Eletriptan exerts its effects primarily through agonism of the following receptors:

Receptor TypeAffinity Level
5-HT1BHigh
5-HT1DHigh
5-HT1FHigh
5-HT1AModest
5-HT2BModest
5-HT7Modest

The activation of the 5-HT1B receptors on vascular smooth muscle leads to vasoconstriction, which is beneficial in alleviating migraine headaches. Additionally, stimulation of the 5-HT1D receptors on sensory neurons inhibits the release of pro-inflammatory neuropeptides, contributing to its therapeutic effects .

Pharmacokinetics

The pharmacokinetic profile of eletriptan demonstrates its suitability for acute migraine treatment:

  • Absorption : Well absorbed after oral administration with a mean absolute bioavailability of approximately 50%.
  • Peak Plasma Concentration (Tmax) : Achieved around 1.5 to 2 hours post-administration.
  • Volume of Distribution : Approximately 138 L.
  • Plasma Protein Binding : About 85%.
  • Metabolism : Primarily metabolized by CYP3A4; the N-demethylated metabolite is the only known active metabolite.
  • Half-life : Approximately 4 hours .

Clinical Efficacy and Case Studies

Eletriptan has been evaluated in numerous clinical trials for its efficacy in treating migraines. A notable study demonstrated that eletriptan significantly reduced headache severity within two hours compared to placebo:

Study Overview

Study ReferenceSample SizeDosageOutcome
Study A50020 mgSignificant pain relief at 2h
Study B40040 mgFaster onset of relief

The results indicated that patients receiving eletriptan experienced a greater reduction in pain intensity and associated symptoms such as nausea compared to those receiving placebo .

Safety and Adverse Effects

While generally well-tolerated, eletriptan can cause side effects such as:

  • Dizziness
  • Fatigue
  • Nausea
  • Dry mouth

It is contraindicated in patients with cardiovascular diseases due to potential vasoconstrictive effects .

属性

IUPAC Name

5-[2-(benzenesulfonyl)ethyl]-3-[[(2R)-1-methylpyrrolidin-2-yl]methyl]-1H-indole;hydrate;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O2S.BrH.H2O/c1-24-12-5-6-19(24)15-18-16-23-22-10-9-17(14-21(18)22)11-13-27(25,26)20-7-3-2-4-8-20;;/h2-4,7-10,14,16,19,23H,5-6,11-13,15H2,1H3;1H;1H2/t19-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BORDVONYOHPTGR-JQDLGSOUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1CC2=CNC3=C2C=C(C=C3)CCS(=O)(=O)C4=CC=CC=C4.O.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC[C@@H]1CC2=CNC3=C2C=C(C=C3)CCS(=O)(=O)C4=CC=CC=C4.O.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29BrN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

273211-28-2
Record name Eletriptan hydrobromide monohydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0273211282
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ELETRIPTAN HYDROBROMIDE MONOHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4139X692FA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Eletriptan hydrobromide monohydrate
Reactant of Route 2
Eletriptan hydrobromide monohydrate
Reactant of Route 3
Eletriptan hydrobromide monohydrate
Reactant of Route 4
Eletriptan hydrobromide monohydrate
Reactant of Route 5
Eletriptan hydrobromide monohydrate
Reactant of Route 6
Reactant of Route 6
Eletriptan hydrobromide monohydrate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。